4-Iodobutyl Pivalate
Overview
Description
4-Iodobutyl Pivalate is an organic compound with the molecular formula C9H17IO2 It is a derivative of pivalic acid and contains an iodine atom attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobutyl Pivalate can be synthesized through the esterification of pivalic acid with 4-iodobutanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the purification of the final product through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobutyl Pivalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding butyl pivalate.
Oxidation Reactions: Oxidative cleavage can occur, leading to the formation of pivalic acid and other by-products.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: Formation of 4-azidobutyl pivalate.
Reduction: Formation of butyl pivalate.
Oxidation: Formation of pivalic acid and other oxidized fragments.
Scientific Research Applications
4-Iodobutyl Pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodobutyl Pivalate involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
- Vinyl Pivalate
- Chloromethyl Pivalate
- Palladium Pivalate
- Flumethasone Pivalate
- Prednisolone Pivalate
Comparison: 4-Iodobutyl Pivalate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other pivalate esters. This makes it particularly useful in substitution reactions where the iodine can be replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
4-iodobutyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIGUULSKMFMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474199 | |
Record name | 4-Iodobutyl Pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82131-05-3 | |
Record name | 4-Iodobutyl Pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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